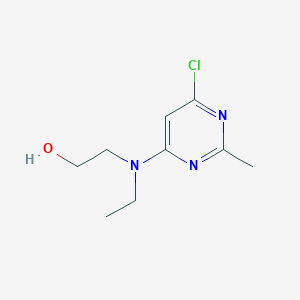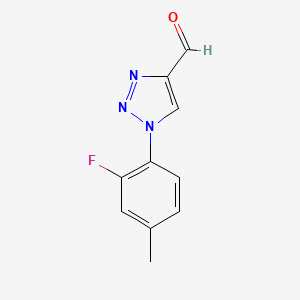
1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” seems to be a complex organic molecule. It appears to contain a fluorine atom, a methyl group, and a triazole ring, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Fluoro-4-methylphenylboronic acid”, has been analyzed using techniques like FTIR, 1H and 13C NMR, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Fluoro-4-methylphenylboronic acid”, have been reported. It has a molecular weight of 153.95 and a melting point of 228-233 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Crystal Structure and α-Glycosidase Inhibition
Compounds related to 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde demonstrate significant α-glycosidase inhibition activity, a crucial aspect for developing treatments for diabetes and obesity. Crystal structure analysis has revealed the minimal dihedral angles between the triazolyl ring and the attached aryl rings, contributing to their bioactivity. These compounds exhibit a range of intermolecular interactions, forming stable crystal arrangements that may influence their biological effectiveness (Gonzaga et al., 2016).
Antimicrobial and Antioxidant Properties
A series of 1,2,3-triazolyl pyrazole derivatives has been synthesized, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings support the potential of such compounds in developing new antimicrobial agents, with some showing good affinity towards E. coli enzymes, suggesting a promising direction for antibiotic research (Bhat et al., 2016).
Homocysteine Detection in Biological Systems
A novel fluorescence probe, based on triazole derivatives, shows high selectivity and sensitivity toward homocysteine, a biomarker for several diseases. This probe has potential uses in researching homocysteine's effects in biological systems, thanks to its ability to penetrate cells and detect homocysteine in living cells with a low detection limit (Chu et al., 2019).
Synthesis and Tuberculosis Inhibitory Activity
Research into N-substituted-phenyl-1,2,3-triazole derivatives has unveiled promising anti-Mycobacterium tuberculosis activity. The structure-activity relationship study emphasizes the importance of hydrogen bond acceptor subunits and the planarity between triazole and phenyl rings, highlighting the potential of these compounds in treating tuberculosis (Costa et al., 2006).
Probe for Monitoring Aldol Reactions
A fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed to monitor the progress of aldol reactions through fluorescence increase. This innovative approach allows for the direct monitoring of reaction progress, offering a valuable tool for the optimization and control of aldol reactions in synthetic chemistry (Guo & Tanaka, 2009).
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXBQPRLCDIBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1467503.png)
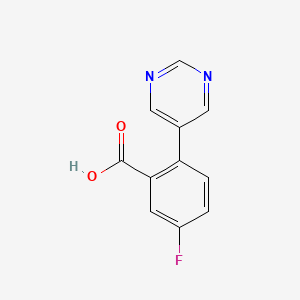

amine](/img/structure/B1467508.png)
![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)
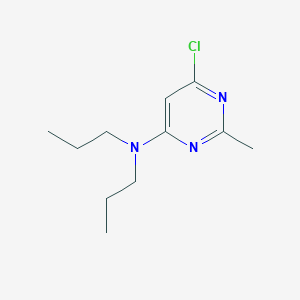


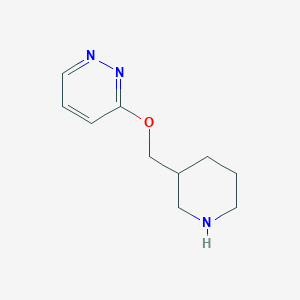

amine](/img/structure/B1467521.png)


